molecular formula C9H7NO4 B019312 3-(Nitromethyl)-2-benzofuran-1(3H)-one CAS No. 3598-68-3

3-(Nitromethyl)-2-benzofuran-1(3H)-one

Cat. No. B019312
CAS RN: 3598-68-3
M. Wt: 193.16 g/mol
InChI Key: UMCCJTPPLWDHLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran-3(2H)-one scaffolds, including structures related to 3-(Nitromethyl)-2-benzofuran-1(3H)-one, often involves innovative catalytic processes. For example, the construction of benzofuran scaffolds with a quaternary center has been achieved via Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids (Yuan et al., 2019). Additionally, direct syntheses from 1-(2-hydroxyphenyl)alkan-1-ones via oxidative cyclization by CuBr2 or CuCl2 have been described, offering pathways to benzofuran-2(3H)-ones and benzofuran-3(2H)-ones (Miyake et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-(Nitromethyl)-2-benzofuran-1(3H)-one and related compounds has been extensively analyzed using various spectroscopic techniques. For instance, a study on similar compounds utilized FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV spectral studies, alongside density functional theory (DFT) calculations for in-depth molecular structure insights (Hiremath et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzofuran derivatives can be complex and diverse. For example, gold(III)-catalyzed tandem reactions of O-arylhydroxylamines with 1,3-dicarbonyl compounds lead to the synthesis of 3-carbonylated benzofuran derivatives (Liu et al., 2010). Moreover, the asymmetric Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to nitroolefins showcase the chemical reactivity and potential for creating chiral products (Li et al., 2012).

Scientific Research Applications

  • Asymmetric Michael Addition Reactions : A bifunctional tertiary-amine thiourea catalyst was developed for highly enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to nitroolefins, achieving moderate to excellent yields (Xin Li et al., 2012).

  • Cross-Dehydrogenative Coupling : A transition-metal-free protocol enabled efficient cross-dehydrogenative coupling of 3-aryl benzofuran-2(3H)-ones with toluenes/phenols, forming all-carbon quaternary centers useful for complex synthesis (Z. Tong et al., 2022).

  • Amination Reactions : An efficient amination reaction of 3-substituted benzofuran-2(3H)-ones promoted by cesium carbonate was developed, revealing new reactivity for these compounds (Chen Yang et al., 2016).

  • Biological Activities : Benzofuran-carboxylic acid derivatives, including those related to benzofuran-2(3H)-ones, were found to have inhibitory effects against cancer and microbial diseases (Abir Sagaama et al., 2020).

  • Influenza Virus Inhibition : A novel synthetic procedure was developed for preparing 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones, showing promising activity against influenza virus type B (Yashwardhan R. Malpani et al., 2013).

  • C-H Functionalization/Annulation : A novel method for synthesizing valuable benzofuran-3(2H)-one scaffolds with a quaternary center was developed using Rh/Co relay catalysis (W. Yuan et al., 2019).

  • Mass Spectrometry for Impurity Identification : Negative ion mass spectrometry was used to identify and determine impurities in benzofuran-3(2H)-one and benzofuran-2(3H)-one samples, enabling the determination of their structures and fragment ions (M. Tayupov et al., 2022).

  • Diastereo- and Enantioselective Propargylation : A study on the propargylation of benzofuranones using a pybox-copper complex was conducted, allowing further transformation into methyl ketone without loss of enantiomeric purity (Long Zhao et al., 2014).

properties

IUPAC Name

3-(nitromethyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9-7-4-2-1-3-6(7)8(14-9)5-10(12)13/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCJTPPLWDHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290943
Record name 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Nitromethyl)-2-benzofuran-1(3H)-one

CAS RN

3598-68-3
Record name 3598-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Fadgen - 2012 - keep.lib.asu.edu
ABSTRACT Changes to a cell's DNA can result in cancer, which is permanently sustained cellular proliferation. When malfunctioning genes, oncogenes, were verified to be of human …
Number of citations: 2 keep.lib.asu.edu

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